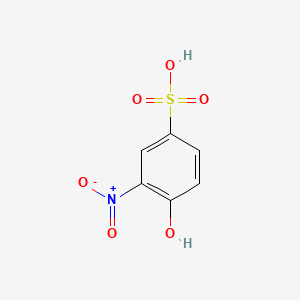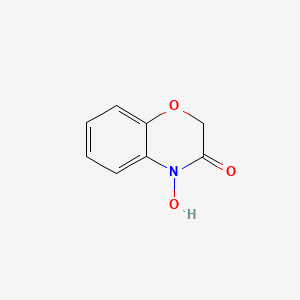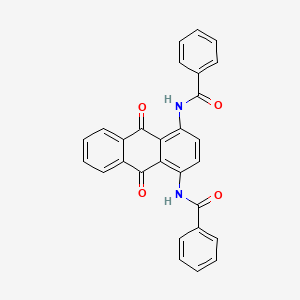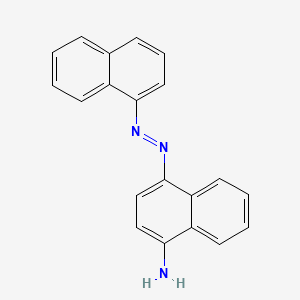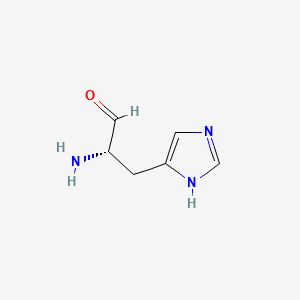
Histidinal
Overview
Description
Histidinal is a derivative of the amino acid histidine, which plays a crucial role in various biological processes. Histidine itself is an essential amino acid involved in protein synthesis and is a precursor to histamine, a vital inflammatory agent in immune responses . This compound, specifically, is an intermediate in the biosynthesis of histidine and is involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidinal can be synthesized through the reduction of histidine. One common method involves the use of reducing agents such as sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an aqueous solution at a controlled pH to ensure the stability of the product.
Industrial Production Methods: In industrial settings, this compound production often involves microbial fermentation. Genetically engineered strains of Escherichia coli are used to overproduce histidine, which is then chemically reduced to this compound. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Histidinal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to histidinol, which is further oxidized to histidine.
Reduction: this compound itself is a product of the reduction of histidine.
Substitution: The imidazole ring in this compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Histidinol and histidine.
Reduction: this compound from histidine.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Histidinal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of histidine and its derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential in treating metabolic disorders and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of histidine-rich peptides and proteins, which have applications in nutrition and therapeutics
Mechanism of Action
Histidinal exerts its effects primarily through its role as an intermediate in histidine biosynthesis. It interacts with various enzymes in the metabolic pathway, facilitating the conversion of histidine to other biologically active compounds. The imidazole ring in this compound is crucial for its binding to enzyme active sites, influencing the catalytic activity and regulation of metabolic processes .
Comparison with Similar Compounds
Histidine: The parent amino acid from which histidinal is derived.
Histidinol: Another intermediate in the histidine biosynthesis pathway.
Histamine: A biologically active amine derived from histidine.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of histidine. Unlike histidine, which is directly involved in protein synthesis, this compound’s primary function is to facilitate the conversion of histidine to other compounds. This makes it a critical component in the regulation of histidine metabolism and its associated pathways .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIELONWKIZJS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946581 | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23784-15-8 | |
| Record name | (αS)-α-Amino-1H-imidazole-5-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidinal, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7G22NER35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Histidinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of histidinal in histidine biosynthesis?
A1: this compound (2-amino-3-(4, (5)-imidazolyl)propanal) is a crucial intermediate in the biosynthesis of the amino acid histidine. [] Histidinol dehydrogenase (HDH) catalyzes the two-step oxidation of L-histidinol to L-histidine, with L-histidinal serving as the intermediate in this reaction. [, , ]
Q2: How does this compound interact with histidinol dehydrogenase?
A2: this compound exhibits a strong binding affinity to HDH. Studies have shown that one molecule of this compound binds tightly to each subunit of the dimeric HDH enzyme. [] This binding is strong enough to protect this compound from decomposition, with a dissociation rate constant estimated at 2.5 x 10^-5 s^-1. [] Both the oxidation of this compound to histidine and its reduction back to histidinol involve an association rate constant of 1.9 x 10^6 M^-1 s^-1, indicating a tight interaction with the enzyme. [] Computational modeling studies suggest that this compound's binding conformation within the HDH active site likely involves coordination with the essential Zn2+ ion present in each subunit. [] This is further supported by 113Cd NMR studies, where significant shifts in the 113Cd-HDH resonance were observed upon the addition of this compound, indicating an interaction between the metal ion and the intermediate. []
Q3: What is the role of the Zn2+ ion in this compound binding and the HDH-catalyzed reaction?
A3: Histidinol dehydrogenase requires one Zn2+ ion per subunit for its enzymatic activity. [] This Zn2+ ion plays a crucial role in the catalytic mechanism by coordinating with this compound during its conversion to histidine. [] Replacing the Zn2+ with 113Cd2+ allows for the use of 113Cd NMR spectroscopy to study the enzyme-substrate interaction. Shifts in the 113Cd NMR spectra of [113Cd]HDH in the presence of this compound confirm the direct interaction between the metal ion and the substrate within the enzyme's active site. []
Q4: Have there been any studies on modifying the structure of this compound and its effects on HDH activity?
A4: While direct modifications to this compound's structure haven't been extensively explored in the provided literature, researchers have investigated the structure-activity relationship of HDH inhibitors. [] By studying potent HDH inhibitors with structural similarities to this compound, researchers could predict a plausible binding conformation for this compound within the HDH active site. [] This approach suggests that modifications to the this compound structure could be used to modulate its interaction with HDH and potentially design novel inhibitors.
Q5: Are there any known applications of this compound beyond its role as an intermediate in histidine biosynthesis?
A5: Yes, recent research has explored the potential of this compound-based compounds as antimalarial agents. [] Peptide-histidinal conjugates have shown promising activity against the malaria parasite by targeting falcipain-2/3, proteases essential for the parasite's survival. [] These conjugates demonstrated potent antimalarial activity in vitro, inhibiting parasite growth and interfering with hemoglobin degradation. [] This research highlights the potential of utilizing this compound's inherent properties to develop novel therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


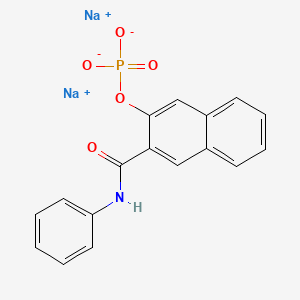

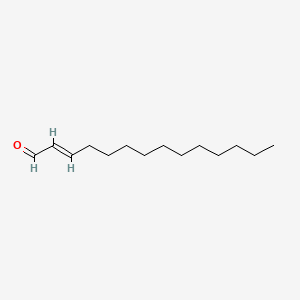
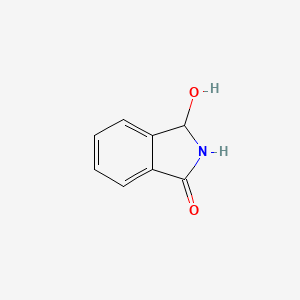
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
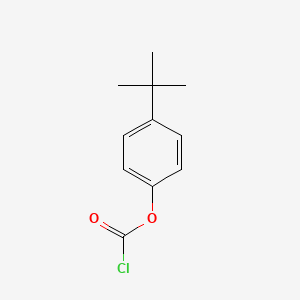
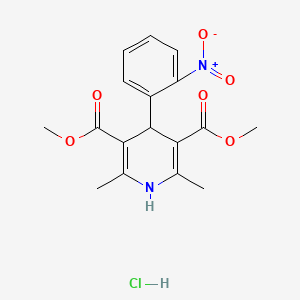
![2-(3-Hydroxypropyl)-6-[(3-hydroxypropyl)amino]-1h-benz[de]isoquinoline-1,3(2h)-dione](/img/structure/B1604786.png)
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
